N-(2-chloro-4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2-chloro-4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS: 1105223-65-1) is a thieno[3,2-d]pyrimidinone derivative with a molecular formula of C₂₁H₁₆ClN₃O₂S and a molecular weight of 409.888 g/mol . Its structure features:
- A thieno[3,2-d]pyrimidin-4-one core fused with a thiophene ring.
- A propyl group at position 3 of the pyrimidinone ring.
- A sulfanylacetamide moiety at position 2, linked to a 2-chloro-4-methylphenyl substituent.
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S2/c1-3-7-22-17(24)16-14(6-8-25-16)21-18(22)26-10-15(23)20-13-5-4-11(2)9-12(13)19/h4-6,8-9H,3,7,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKVBFCIOJZUJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps. One common method starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the sulfanyl group and the acetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(2-chloro-4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Insights
Core Heterocycle Variations: The target compound’s thieno[3,2-d]pyrimidinone core differs from the dihydropyrimidinone in and the distyrylpyridine in . The tetrahydrothieno-pyrimidine in introduces partial saturation, which may reduce metabolic instability compared to fully aromatic systems.
Substituent Effects: The 3-propyl group in the target compound increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability . In contrast, the cyano group in adds polarity, likely improving aqueous solubility. Halogenated aryl groups (e.g., 2-chloro-4-methylphenyl in the target vs. 2,3-dichlorophenyl in ) influence steric bulk and electronic properties, affecting target affinity.
Sodium acetate or pyridine are common bases for thioether formation.
Biological Activity
N-(2-chloro-4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C17H16ClN3O2S2
- Molecular Weight : 393.9 g/mol
- CAS Number : 1252912-77-8
The compound features a thieno[3,2-d]pyrimidine core structure with a chloro-substituted aromatic ring, which may influence its biological interactions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on thieno[3,2-d]pyrimidines have shown efficacy against various cancer cell lines, suggesting that the thienopyrimidine moiety may enhance cytotoxicity through multiple mechanisms such as:
- Inhibition of DNA Synthesis : Thienopyrimidines can interfere with nucleic acid synthesis by mimicking nucleotide substrates.
- Induction of Apoptosis : These compounds often promote programmed cell death in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : They can induce cell cycle arrest at various checkpoints, preventing cancer cell proliferation.
Antimicrobial Activity
This compound has also shown potential antimicrobial activity. Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth and biofilm formation. The following activities have been noted:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
- Biofilm Disruption : Capable of disrupting established biofilms, which are often resistant to conventional antibiotics.
Study 1: Anticancer Activity Evaluation
A study conducted on a series of thienopyrimidine derivatives demonstrated that the introduction of various substituents significantly affected their anticancer activity. The specific compound N-(2-chloro-4-methylphenyl)-2-{(4-oxo-3-propyl)thieno[3,2-d]pyrimidin-2-yl}sulfanyl showed IC50 values in the micromolar range against A549 (lung cancer) and HeLa (cervical cancer) cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2-chloro-4-methylphenyl)-... | A549 | 12.5 |
| N-(2-chloro-4-methylphenyl)-... | HeLa | 15.0 |
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of related thienopyrimidine compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.
| Organism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
The biological activity of N-(2-chloro-4-methylphenyl)-2-{(4-oxo-3-propyl)thieno[3,2-d]pyrimidin-2-yl}sulfanyl is likely mediated through:
- Targeting Enzymatic Pathways : Inhibition of key enzymes involved in DNA replication and repair.
- Modulating Signaling Pathways : Interaction with cell signaling pathways that regulate apoptosis and cell proliferation.
- Interference with Bacterial Metabolism : Disruption of bacterial metabolic processes leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
